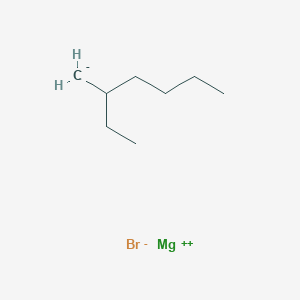

magnesium;3-methanidylheptane;bromide

Description

Historical Context and Evolution of Grignard Reagents

The foundation of organomagnesium chemistry was laid in 1900 by the French chemist François Auguste Victor Grignard. thermofisher.comwikipedia.orgacs.org He discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. thermofisher.comacs.org These compounds, now known as Grignard reagents, revolutionized organic synthesis by providing a reliable method for forming carbon-carbon bonds. numberanalytics.com This groundbreaking work earned Grignard the Nobel Prize in Chemistry in 1912. acs.orgnumberanalytics.comebsco.com

Further understanding of Grignard reagents came from the work of Wilhelm Johann Schlenk, who, in 1917, determined that these reagents exist in a complex equilibrium in solution. ebsco.com This is known as the Schlenk Equilibrium, which involves the Grignard reagent (RMgX) in equilibrium with its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. ebsco.com

General Significance of Organomagnesium Compounds in Chemical Synthesis

Organomagnesium compounds, particularly Grignard reagents, are among the most widely used reagents in organic synthesis. wikipedia.orgacs.org Their importance stems from the highly polar carbon-magnesium bond, which makes the carbon atom a potent nucleophile and a strong base. bethunecollege.ac.inthermofisher.com This allows them to react with a wide array of electrophiles.

Key applications include:

Formation of Carbon-Carbon Bonds: This is the most significant application, enabling the construction of complex molecular skeletons. wikipedia.orgnumberanalytics.com

Synthesis of Alcohols: Grignard reagents readily add to the carbonyl group of aldehydes and ketones to produce secondary and tertiary alcohols, respectively. wikipedia.orgebsco.comlibretexts.org Reaction with formaldehyde (B43269) yields primary alcohols. ebsco.com

Reactions with Esters and Lactones: These reactions also produce tertiary alcohols, where two identical alkyl groups are introduced. ebsco.com

Synthesis of Ketones: Reacting a Grignard reagent with a nitrile produces a ketone after hydrolysis. ebsco.com

Synthesis of Carboxylic Acids: The reaction of a Grignard reagent with carbon dioxide (dry ice) followed by an acidic workup yields a carboxylic acid. bethunecollege.ac.in

The versatility and ease of preparation of Grignard reagents have made them indispensable tools for chemists in synthesizing a vast range of organic molecules, from pharmaceuticals to fine chemicals. numberanalytics.com

Specific Context of 2-Ethylhexyl Magnesium Bromide within the Grignard Reagent Class

2-Ethylhexyl magnesium bromide is an organomagnesium halide with the chemical formula C₈H₁₇BrMg. sigmaaldrich.com As a member of the Grignard reagent family, it serves as a source of the 2-ethylhexyl carbanion. This specific Grignard reagent is utilized in various synthetic applications, including the formation of carbon-carbon bonds in the creation of complex organic molecules for pharmaceuticals and in the synthesis of polymers. sigmaaldrich.comnordmann.global

Properties of 2-Ethylhexyl Magnesium Bromide

The physical and chemical properties of 2-Ethylhexyl magnesium bromide are summarized below. It is typically handled as a solution in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its reactivity. sigmaaldrich.comnordmann.global

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Magnesium Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇BrMg |

| Molecular Weight | 217.43 g/mol |

| CAS Number | 90224-21-8 |

| Appearance | Colorless to yellow to grey solution |

| Density | ~0.863 g/mL at 25 °C (for 1.0 M solution in diethyl ether) |

| Solubility | Reacts with water |

Data sourced from references sigmaaldrich.comthermofisher.comfishersci.fialfa-chemistry.com

Synthesis of 2-Ethylhexyl Magnesium Bromide

Like other Grignard reagents, 2-Ethylhexyl magnesium bromide is prepared by the reaction of the corresponding organic halide with magnesium metal in an anhydrous ether solvent.

The synthesis involves the reaction of 2-ethylhexyl bromide with magnesium turnings in a solvent like diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture. libretexts.orgchemicalbook.com

Reaction: CH₃(CH₂)₃CH(C₂H₅)CH₂Br + Mg → CH₃(CH₂)₃CH(C₂H₅)CH₂MgBr

The magnesium metal is often activated before the reaction, for instance, by using a small amount of iodine or 1,2-dibromoethane (B42909) to initiate the reaction. libretexts.org

Reactivity and Reaction Mechanisms

The reactivity of 2-Ethylhexyl magnesium bromide is characteristic of a typical Grignard reagent. The carbon atom bonded to the magnesium is highly nucleophilic and will attack electrophilic centers.

Reaction with Carbonyl Compounds: It adds to aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after acidic workup. libretexts.org

Reaction with Esters: It reacts with esters to yield tertiary alcohols. The mechanism involves an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. bethunecollege.ac.in

Reaction with Epoxides: Nucleophilic attack on the less sterically hindered carbon of the epoxide ring leads to ring-opening and the formation of an alcohol after hydrolysis.

Reaction with Metal Halides: It can be used in transmetalation reactions to synthesize other organometallic compounds. For example, it reacts with diphenylgermanium dichloride to form diphenylbis(2-ethylhexyl)germane. sigmaaldrich.comscientificlabs.co.uk

Applications in Organic Synthesis

2-Ethylhexyl magnesium bromide is a valuable reagent for introducing the branched 2-ethylhexyl group into molecules.

Carbon-Carbon Bond Formation: Its primary use is in the formation of new carbon-carbon bonds, which is a critical step in the synthesis of more complex molecules. nordmann.global

Synthesis of Organosilanes: It is used to prepare intermediates for silicon-based polymers. For instance, it reacts to form dichloro(dodecyl)2-ethylhexylsilane, a key precursor for silafluorene-based copolymers. sigmaaldrich.comscientificlabs.co.uk

Synthesis of Ligands: It can be used in the synthesis of pyridyl amine ligands, such as 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine, which are employed as catalysts in olefin polymerization. sigmaaldrich.comscientificlabs.co.uk

Pharmaceutical Synthesis: It serves as a key reagent in the development of complex organic molecules essential for drug discovery. nordmann.global

Spectroscopic Characterization

The structure and purity of 2-Ethylhexyl magnesium bromide and its precursor, 2-ethylhexyl bromide, are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the 2-ethylhexyl group. For the precursor, 2-ethylhexyl bromide, characteristic signals in the ¹H NMR spectrum correspond to the different protons in the molecule. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H bonds and the absence of O-H bonds (indicating anhydrous conditions) in a sample of the Grignard reagent. The C-Br stretch would be visible in the spectrum of the starting material, 2-ethylhexyl bromide.

Structure

2D Structure

Properties

IUPAC Name |

magnesium;3-methanidylheptane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPKVQBKKLRQHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC([CH2-])CC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565344 | |

| Record name | Magnesium bromide 2-ethylhexan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-21-8 | |

| Record name | Magnesium bromide 2-ethylhexan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylhexyl Magnesium Bromide

Principles of Br/Mg Exchange for 2-Ethylhexyl Magnesium Derivatives

The Br/Mg exchange involves the reaction of an organic bromide with a pre-formed Grignard reagent. The equilibrium of this reaction is driven by the formation of a more stable Grignard reagent. The rate of this exchange is significantly influenced by the nature of the Grignard reagent used and the presence of additives. nih.gov The use of more electropositive metals in the reagent generally leads to a faster exchange. nih.gov

Utilizing "Turbo-Grignard" Systems with 2-Ethylhexyloxy Moieties (e.g., sBuMgOR⋅LiOR, sBu₂Mg·2LiOR where R=2-ethylhexyl)

Recent advancements have led to the development of highly reactive "Turbo-Grignard" reagents. kanto.co.jpsigmaaldrich.com These systems, often containing lithium chloride, exhibit enhanced reactivity and allow for Br/Mg exchange reactions to occur under milder conditions and with greater efficiency. sigmaaldrich.comrsc.org

Specifically, mixed-metal systems incorporating 2-ethylhexyloxy groups have proven effective for Br/Mg exchanges in non-polar solvents like toluene (B28343). researchgate.netnih.gov

| "Turbo-Grignard" System | Key Features and Applications |

| sBuMgOR⋅LiOR (R=2-ethylhexyl) | This alkylmagnesium alkoxide, prepared as a solution in toluene, facilitates very fast Br/Mg exchanges with a variety of aryl and heteroaryl bromides. researchgate.netnih.gov The resulting aryl and heteroaryl magnesium alkoxides react efficiently with a broad range of electrophiles. researchgate.netnih.gov |

| sBu₂Mg·2LiOR (R=2-ethylhexyl) | This related reagent is even more reactive and can effectuate a Cl/Mg exchange with certain electron-rich aryl chlorides in toluene. researchgate.netnih.govresearchgate.net Using this bimetallic combination in toluene allows for efficient and regioselective Br/Mg exchanges with various dibromo-arenes and -heteroarenes under mild conditions. researchgate.net |

These "Turbo-Grignard" systems offer significant advantages, including increased reaction rates, milder reaction conditions, and improved functional group tolerance. sigmaaldrich.comnih.gov The enhanced reactivity is thought to be due to the breakup of polymeric Grignard reagent aggregates. sigmaaldrich.com

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, safety, and scalability. For the preparation of 2-Ethylhexyl magnesium bromide, in situ generation and continuous flow methods represent significant improvements over traditional batch processes.

In Situ Generation Approaches

In situ generation of Grignard reagents involves their formation in the reaction vessel immediately before or concurrently with their reaction with a substrate. This approach offers several advantages, including avoiding the isolation and storage of the often highly reactive and sensitive Grignard reagent, which can be particularly beneficial for reagents with limited stability. numberanalytics.comgelest.com

One common in situ method is the Barbier reaction, where the Grignard reagent is formed in the presence of the electrophile (e.g., a carbonyl compound). numberanalytics.com This eliminates the need for a separate synthesis step for the Grignard reagent. Another approach is the "in situ Grignard Metalation Method (iGMM)," which has been effectively used for the synthesis of Hauser bases (R₂N-MgBr) by reacting an amine with ethylmagnesium bromide that is formed in situ. nih.gov The principles of these methods can be readily applied to the synthesis of 2-Ethylhexyl magnesium bromide for its immediate use in subsequent reactions.

For instance, 2-ethylhexyl bromide can be added to a mixture of magnesium turnings and the desired electrophile in a suitable ether solvent. While this approach can be highly efficient, the reaction conditions must be carefully controlled to manage the exothermicity of the Grignard formation and to prevent side reactions. The use of entrainment agents, such as a small amount of a more reactive halide, can help to initiate the reaction. numberanalytics.com

Table 2: Comparison of Traditional vs. In Situ Grignard Synthesis

| Feature | Traditional Batch Synthesis | In Situ Generation |

| Grignard Reagent Handling | Prepared, isolated, and stored before use | Generated and consumed in the same pot |

| Safety | Higher risk due to handling and storage of reactive reagent | Reduced risk as reactive species is not isolated |

| Reaction Time | Longer overall process time | Potentially shorter, one-pot procedure |

| Side Reactions | Potential for degradation during storage | Minimizes degradation by immediate use |

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technique for the synthesis of Grignard reagents, including 2-Ethylhexyl magnesium bromide, offering significant advantages in terms of safety, efficiency, and scalability. aiche.orgrsc.org In a continuous flow setup, reagents are continuously pumped through a reactor, where the reaction takes place. mt.com

A common approach for Grignard reagent synthesis involves passing a solution of the organic halide (e.g., 2-ethylhexyl bromide) through a packed-bed reactor containing magnesium turnings. rsc.orgvapourtec.com This method provides excellent control over the reaction parameters, such as temperature and residence time, which is crucial for managing the highly exothermic nature of Grignard formation. mt.comyoutube.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways that can be a concern in large-scale batch reactions. rsc.org

The ability to generate the Grignard reagent on demand and immediately use it in a subsequent reaction (a "telescoped" process) further enhances the safety and efficiency of this method. rsc.org This in-situ and continuous approach minimizes the handling of the hazardous Grignard reagent and can lead to higher yields and purities of the final product. vapourtec.com Research has shown that full conversion of the halide can be achieved in a single pass through the reactor, with high yields of the Grignard reagent. acs.org

Table 3: Key Parameters in Continuous Flow Synthesis of Grignard Reagents

| Parameter | Description | Impact on Synthesis |

| Flow Rate | The rate at which the reagent solution is pumped through the reactor. | Determines the residence time and throughput. |

| Reactor Temperature | The temperature at which the reaction is conducted. | Affects the reaction rate and can be precisely controlled to manage exothermicity. |

| Magnesium Bed | The nature and packing of the magnesium in the reactor. | Influences the surface area available for reaction and can be activated in situ. |

| Solvent | The solvent used to dissolve the organic halide. | Affects the solubility of the Grignard reagent and reaction kinetics. |

The adoption of continuous flow methods for the synthesis of 2-Ethylhexyl magnesium bromide represents a significant step towards safer, more efficient, and scalable chemical manufacturing.

Mechanistic Insights into 2 Ethylhexyl Magnesium Bromide Reactivity

Fundamental Reaction Mechanisms

The reactivity of 2-Ethylhexylmagnesium bromide is primarily characterized by its function as a potent nucleophile, though radical pathways can also play a role under certain conditions.

Nucleophilic Addition Pathways for Carbon-Carbon Bond Formation

As a Grignard reagent, 2-Ethylhexylmagnesium bromide's principal mode of reaction is the nucleophilic addition to polarized multiple bonds, most notably the carbon-oxygen double bond of carbonyl compounds. youtube.com The carbon atom bound to the electropositive magnesium atom carries a significant partial negative charge, making it a strong nucleophile. This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield an alcohol.

This pathway is fundamental to its application in organic synthesis for constructing larger carbon skeletons. For instance, 2-Ethylhexylmagnesium bromide is used in the synthesis of various complex molecules where the 2-ethylhexyl group is introduced via nucleophilic addition. scientificlabs.co.uk These reactions are central to creating a wide array of organic compounds. byjus.com

| Reactant Type | Electrophilic Center | Initial Product (after addition) | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Aldehyde (e.g., R-CHO) | Carbonyl Carbon | Magnesium alkoxide of a secondary alcohol | Secondary Alcohol | youtube.com |

| Ketone (e.g., R-CO-R') | Carbonyl Carbon | Magnesium alkoxide of a tertiary alcohol | Tertiary Alcohol | youtube.com |

| Ester (e.g., R-COOR') | Carbonyl Carbon | Magnesium alkoxide of a tertiary alcohol (after two additions) | Tertiary Alcohol | byjus.com |

| Carbon Dioxide (CO2) | Carbonyl Carbon | Magnesium salt of a carboxylic acid (Magnesium carboxylate) | Carboxylic Acid (3-ethylheptanoic acid) | scholaris.ca |

| Diphenylgermanium dichloride | Germanium Atom | Diphenylbis(2-ethylhexyl) germane | Diphenylbis(2-ethylhexyl) germane | scientificlabs.co.uk |

Contributions of Radical Processes in Grignard Reactions

While the nucleophilic pathway is dominant, the formation and reaction of Grignard reagents are understood to involve single-electron transfer (SET) mechanisms, which generate radical intermediates. byjus.com The initial reaction between the alkyl halide (2-ethylhexyl bromide) and magnesium metal is believed to proceed via a radical mechanism on the surface of the magnesium. byjus.comharvard.edu

Evidence for the existence of free alkyl radicals as intermediates in the main pathway to Grignard reagent formation has been demonstrated through trapping experiments with stable free radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO). harvard.edu These studies suggest that processes involving Grignard radicals can compete with their reduction to the final organomagnesium compound (RMgX). unp.edu.ar Although specific studies quantifying the radical contributions for 2-Ethylhexylmagnesium bromide are not prevalent, the general mechanism implies that radical side reactions, such as homocoupling of the alkyl group (R-R), can occur, stemming from these transient radical species.

Role of Coordination and Aggregation States

The reactivity of 2-Ethylhexylmagnesium bromide in solution is not simply that of a monomeric RMgX unit. Its chemical behavior is profoundly influenced by coordination with solvent molecules and its existence in various aggregation states.

Influence of Solvent Coordination on Reactivity

Grignard reagents like 2-Ethylhexylmagnesium bromide are almost exclusively prepared and used in coordinating, aprotic solvents, typically ethers such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF). byjus.comthermofisher.comfishersci.fi These solvent molecules are not inert bystanders; they are Lewis bases that coordinate to the electron-deficient magnesium center. wikipedia.org This coordination is crucial for several reasons:

Stabilization: The solvation stabilizes the organomagnesium species, preventing its decomposition and precipitation.

Solubilization: It breaks up the polymeric structure of solid Grignard reagents, rendering them soluble.

Reactivity Modulation: The coordinated solvent molecules influence the electron density and steric accessibility of the nucleophilic carbon, thereby modulating the reagent's reactivity.

The specific solvent used can shift the equilibrium between the different species present in the solution, which in turn affects the reagent's nucleophilicity and basicity.

Spectroscopic Probes of Active Species and Aggregation

In solution, Grignard reagents exist in a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R2Mg), and the magnesium halide (MgX2). All these species can be solvated and can form various aggregates (dimers, trimers, and larger oligomers).

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium and the nature of the predominant species depend on the solvent, concentration, temperature, and the identity of the alkyl group and halide. While specific spectroscopic studies dedicated solely to 2-Ethylhexylmagnesium bromide are limited, general methods are used to probe these systems. Techniques like ¹H and ¹³C NMR spectroscopy can provide insights into the structure and dynamics of the organomagnesium species in solution. Infrared (IR) spectroscopy can be used to study the C-Mg bond and the coordination of ether solvents. For example, changes in the C-O stretching frequency of the ether solvent can indicate the strength and nature of its coordination to the magnesium center. Studies on related systems have shown that the aggregation state can be influenced by the presence of other reagents, such as in copper-catalyzed reactions.

| Spectroscopic Technique | Information Gained | Conceptual Application to 2-Ethylhexylmagnesium Bromide |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides information on the chemical environment of the alkyl group and the presence of different species in the Schlenk equilibrium. | Distinguishing between R-MgBr, R₂Mg, and aggregated forms through distinct chemical shifts and relaxation times. |

| Infrared (IR) Spectroscopy | Investigates the C-Mg bond and the coordination of solvent molecules (e.g., shifts in the C-O stretch of ether). | Confirming the coordination of diethyl ether to the magnesium center and studying the strength of this interaction. |

| X-ray Crystallography | Determines the solid-state structure of the Grignard reagent, often revealing dimeric or polymeric structures with bridging halides and coordinated solvent. | Revealing the precise bond lengths and angles in a crystalline form, confirming the tetrahedral coordination around magnesium. wikipedia.org |

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic parameters of reactions involving 2-Ethylhexylmagnesium bromide are critical for understanding and controlling reaction outcomes. However, detailed quantitative data specifically for this reagent are not widely published in readily accessible literature. sigmaaldrich.com

From a general perspective, the kinetics of Grignard reactions are complex due to the Schlenk equilibrium. The reaction rate can depend on the concentration of the various species in solution, and the active nucleophile might be RMgX, R2Mg, or an aggregate. The steric bulk of the 2-ethylhexyl group, compared to smaller alkyl groups, would be expected to influence the rate of reaction, generally slowing down the nucleophilic attack due to increased steric hindrance at the reaction center.

Factors Governing Reaction Rates in Halogen-Magnesium Exchange

The formation of Grignard reagents, such as 2-ethylhexyl magnesium bromide, via halogen-magnesium exchange is a cornerstone of organometallic chemistry. The rate of this exchange reaction, where a halogen on an organic substrate is swapped with a magnesium-halide group from a Grignard reagent (e.g., i-PrMgCl), is governed by a multitude of interconnected factors. Understanding these factors is crucial for optimizing reaction conditions and achieving desired product yields.

Several key parameters have been identified through extensive research that dictate the kinetics of the halogen-magnesium exchange. These include the nature of the halogen leaving group, the electronic properties of the organic substrate, the presence of chelating groups, and the use of salt additives. clockss.orgresearchgate.netharvard.edu

Key Factors Influencing Halogen-Magnesium Exchange Rates:

| Factor | Influence on Reaction Rate | Description | Citation(s) |

| Nature of the Halogen | The rate of exchange decreases significantly down the halogen group. | The reactivity order is generally Iodine > Bromine > Chlorine. For instance, the relative reactivity for haloarenes with i-PrMgCl·LiCl follows the ratio 10¹¹:10⁶:1 for ArI, ArBr, and ArCl, respectively. researchgate.net | researchgate.net |

| Electronic Effects | Electron-withdrawing groups on the organic halide accelerate the reaction. | Aromatic or heterocyclic rings that are electron-deficient undergo a faster exchange. clockss.orgharvard.eduresearchgate.net This is because the increased electrophilicity of the carbon center facilitates the nucleophilic attack by the Grignard reagent. | clockss.orgharvard.eduresearchgate.net |

| Chelation Effects | The presence of a chelating group ortho to the halogen can increase the reaction rate. | Groups capable of coordinating with the magnesium center can lead to an intramolecular exchange, which is kinetically more favorable. clockss.orgharvard.edu This allows for the reaction to proceed at lower temperatures. harvard.edu | clockss.orgharvard.edu |

| Salt Additives | The addition of lithium chloride (LiCl) can dramatically accelerate the reaction. | The formation of a "turbo-Grignard" reagent, such as i-PrMgCl·LiCl, enhances the reactivity and suppresses interfering side reactions. researchgate.netresearchgate.net This catalysis is thought to proceed through the formation of ate-complexes. clockss.org | clockss.orgresearchgate.netresearchgate.net |

| Thermodynamic Stability | The stability of the newly formed Grignard reagent is a thermodynamic driving force. | The exchange is favored when a more stable organomagnesium compound is formed. The stability of the carbanionic character of the Grignard reagent generally follows the order of hybridization: sp > sp² > sp³. acs.org | acs.org |

| Solvent | The choice of solvent can influence reaction rates and reagent stability. | Tetrahydrofuran (THF) is a commonly used solvent that effectively solvates and stabilizes the Grignard reagent. harvard.edu | harvard.edu |

| Temperature | Reaction rates are highly dependent on temperature. | Lower temperatures are often sufficient for the exchange with reactive substrates, which helps in preserving sensitive functional groups present in the molecule. harvard.edu | harvard.edu |

Reversibility of Grignard Addition (Retro-Grignard)

The addition of a Grignard reagent to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. While this reaction is generally considered to be effectively irreversible under typical synthetic conditions, research has shown that the reverse process, known as the retro-Grignard reaction, can and does occur, particularly under specific circumstances. wikipedia.orgquora.com

The reversibility of the Grignard addition has been most notably demonstrated with allylic and benzylic Grignard reagents. dtu.dkresearchgate.net The stability of the potential carbanion that would be eliminated in the reverse reaction is a key factor. For the retro-Grignard reaction to be significant, the departing Grignard reagent must be relatively stable. This is the case for allylic and benzylic systems where the negative charge can be delocalized. For a typical alkyl Grignard reagent like 2-ethylhexyl magnesium bromide, the corresponding carbanion is highly unstable and thus a very poor leaving group, making the retro-Grignard reaction less likely. quora.com

Factors and Observations Concerning the Retro-Grignard Reaction:

| Aspect | Findings and Implications | Citation(s) |

| Nature of the Grignard Reagent | Reversibility is established for allylic and benzylic reagents. | The stability of the departing carbanion is crucial. Simple alkyl Grignard reagents do not readily undergo the reverse reaction. dtu.dkresearchgate.net |

| Steric Hindrance | Increased steric hindrance in either the ketone or the Grignard reagent can promote the retro-Grignard reaction. | The reaction of di-tert-butyl ketone with sterically hindered Grignard reagents has been a key system for studying this phenomenon. scispace.com |

| Mechanism | The forward and reverse reactions may proceed through different transition states. | Studies have suggested an associative mechanism for the forward addition and a dissociative mechanism for the retro-addition, as indicated by different activation entropies. scispace.com |

| Experimental Evidence | Crossover experiments provide definitive proof of reversibility. | In these experiments, the alcoholate product of a Grignard addition is treated with a different ketone or Grignard reagent, and the exchange of moieties is observed. dtu.dk |

| Thermodynamics | The overall reaction enthalpy influences the position of the equilibrium. | The enthalpy of activation for the forward reaction and the overall enthalpy of the reaction can be used to determine the enthalpy of activation for the reverse reaction. scispace.com |

In the context of 2-ethylhexyl magnesium bromide, a primary alkyl Grignard reagent, the addition to a ketone is expected to be largely irreversible. The resulting 2-ethylhexyl group would be a poor leaving group in a potential retro-Grignard reaction due to the instability of the corresponding primary carbanion.

Applications of 2 Ethylhexyl Magnesium Bromide in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

As a potent nucleophile, 2-ethylhexyl magnesium bromide excels in reactions with various electrophilic carbon centers, enabling the construction of intricate molecular frameworks.

Reactions with Carbonyl Electrophiles (Aldehydes, Ketones, Esters)

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for creating alcohols. libretexts.org 2-Ethylhexyl magnesium bromide adds its 2-ethylhexyl group across the carbon-oxygen double bond of aldehydes, ketones, and esters. The general mechanism involves the nucleophilic attack of the carbanion-like 2-ethylhexyl group on the electrophilic carbonyl carbon. libretexts.org This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. libretexts.org

The class of alcohol produced depends on the starting carbonyl compound:

Aldehydes: React with 2-ethylhexyl magnesium bromide to form secondary alcohols. libretexts.orglibretexts.org

Ketones: React to yield tertiary alcohols. libretexts.orglibretexts.org

Esters: Undergo reaction to produce tertiary alcohols, where two identical alkyl groups (in this case, 2-ethylhexyl groups) are added to the carbonyl carbon. libretexts.org

| Reactant Class | Reagent | Intermediate | Final Product |

| Aldehyde (R-CHO) | 2-Ethylhexyl-MgBr | Magnesium Alkoxide | Secondary Alcohol |

| Ketone (R-CO-R') | 2-Ethylhexyl-MgBr | Magnesium Alkoxide | Tertiary Alcohol |

| Ester (R-CO-OR') | 2-Ethylhexyl-MgBr | Magnesium Alkoxide | Tertiary Alcohol |

Table 1: General Reactions with Carbonyl Electrophiles

Ring-Opening Reactions of Epoxides

2-Ethylhexyl magnesium bromide can act as a strong nucleophile to open the strained ring of an epoxide. khanacademy.orgchemicalbook.com This reaction typically proceeds via an SN2 mechanism. libretexts.org The nucleophilic 2-ethylhexyl group attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. khanacademy.org

In cases of asymmetric epoxides, the reaction is regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom. libretexts.org The result of this anti-hydroxylation process is a β-substituted alcohol. mdpi.com The stereochemistry of the reaction involves an inversion of configuration at the carbon center that is attacked. khanacademy.org

| Reactant | Reagent | Key Features | Product |

| Epoxide | 2-Ethylhexyl-MgBr | SN2 Mechanism | β-Alcohol |

| Attack at less substituted carbon | |||

| Inversion of stereochemistry |

Table 2: Ring-Opening of Epoxides

Functionalization via Carbon Dioxide Insertion

A key reaction for forming carboxylic acids is the insertion of carbon dioxide into a Grignard reagent. When 2-ethylhexyl magnesium bromide is treated with solid carbon dioxide (dry ice), a carboxylation reaction occurs. The nucleophilic 2-ethylhexyl group attacks the electrophilic carbon of the CO₂, forming a magnesium carboxylate salt. oc-praktikum.de Subsequent protonation of this intermediate with a dilute acid yields the corresponding carboxylic acid, 2-ethylhexanoic acid. oc-praktikum.de

| Reagent | Reactant | Intermediate | Final Product |

| 2-Ethylhexyl-MgBr | Carbon Dioxide (CO₂) | Magnesium Carboxylate | 2-Ethylhexanoic acid |

Table 3: Carboxylation Reaction

Synthesis of Complex Organometalloid Structures

Beyond carbon-carbon bond formation, 2-ethylhexyl magnesium bromide is a crucial reagent for synthesizing organometalloid compounds containing elements such as germanium and silicon.

Generation of Organogermanium Compounds (e.g., Diphenylbis(2-ethylhexyl) germane)

2-Ethylhexyl magnesium bromide is specifically used in the synthesis of diphenylbis(2-ethylhexyl)germane. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This transformation is achieved through a Grignard addition reaction where 2-ethylhexyl magnesium bromide is reacted with diphenylgermanium dichloride. scientificlabs.co.uklookchem.com The 2-ethylhexyl groups displace the chloride ions on the germanium center, forming new carbon-germanium bonds.

| Reactant 1 | Reactant 2 | Product |

| 2-Ethylhexyl magnesium bromide | Diphenylgermanium dichloride | Diphenylbis(2-ethylhexyl)germane |

Table 4: Synthesis of an Organogermanium Compound

Preparation of Organosilicon Intermediates (e.g., Dichloro(dodecyl)2-ethylhexylsilane)

In the field of polymer chemistry and material science, 2-ethylhexyl magnesium bromide serves as a key reagent for creating organosilicon intermediates. scientificlabs.co.uksigmaaldrich.com It is used to synthesize dichloro(dodecyl)2-ethylhexylsilane, which is an important precursor for silafluorene-based copolymers. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The synthesis involves the reaction of the Grignard reagent with a suitable dichlorosilane (B8785471) precursor, where one of the chlorine atoms is substituted by the 2-ethylhexyl group.

| Reagent | Use | Resulting Intermediate |

| 2-Ethylhexyl magnesium bromide | Reaction with a dichlorosilane precursor | Dichloro(dodecyl)2-ethylhexylsilane |

Table 5: Synthesis of an Organosilicon Intermediate

Precursor for Ligand Synthesis and Catalyst Systems

2-Ethylhexyl magnesium bromide serves as a crucial starting material for the synthesis of complex ligands that are integral to various catalytic systems. The branched 2-ethylhexyl group can introduce desirable steric and electronic properties to the final ligand, influencing the activity and selectivity of the resulting catalyst.

Derivatization to Pyridyl Amine Ligands (e.g., 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine)

A significant application of 2-Ethylhexyl magnesium bromide is in the synthesis of pyridyl amine ligands. These ligands are of particular interest in the field of olefin polymerization. One such example is the synthesis of 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine. uni-muenchen.descientificlabs.co.uksigmaaldrich.com In this synthesis, 2-Ethylhexyl magnesium bromide acts as a nucleophilic source of the 2-ethylhexyl group, which is added to a pyridine-containing electrophile. The resulting ligand, when complexed with a suitable transition metal, forms a catalyst capable of polymerizing olefins. uni-muenchen.descientificlabs.co.uksigmaaldrich.com The bulky and electron-donating nature of the 2-ethylhexyl moiety on the ligand can influence the coordination environment of the metal center, thereby affecting the polymerization activity and the properties of the resulting polymer.

Table 1: Synthesis of Pyridyl Amine Ligand using 2-Ethylhexyl Magnesium Bromide

| Precursor | Reagent | Product | Application of Product |

| 2-Pyridinecarboxaldehyde | 1. 2-Ethylhexyl magnesium bromide 2. Dimethylamine | 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine | Ligand for olefin polymerization catalysts |

This table is a representative example of the synthesis and is based on general Grignard reaction principles with pyridyl electrophiles.

Application in Asymmetric Catalysis (e.g., Copper-catalyzed 1,2-additions)

The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. Grignard reagents, in conjunction with chiral ligands and copper catalysts, are powerful tools for the asymmetric construction of carbon-carbon bonds. While specific studies detailing the use of 2-Ethylhexyl magnesium bromide in this context are not extensively documented in readily available literature, the general methodology for copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones is well-established. nih.govamazonaws.com These reactions can tolerate a range of Grignard reagents, suggesting that 2-Ethylhexyl magnesium bromide could be a viable substrate. nih.gov The process typically involves the in-situ formation of a chiral copper catalyst, which then mediates the enantioselective transfer of the alkyl group from the Grignard reagent to an α,β-unsaturated ketone. The enantioselectivity of these reactions is highly dependent on the choice of chiral ligand and reaction conditions. nih.govamazonaws.com

Table 2: Representative Copper-Catalyzed Asymmetric Conjugate Addition

| Substrate (Enone) | Grignard Reagent | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |

| Cyclohexenone | Ethylmagnesium bromide | Ferrocenyl diphosphine | 3-Ethylcyclohexanone | up to 96% |

| Cyclopentenone | Various alkyl Grignards | Various chiral ligands | 3-Alkylcyclopentanone | Variable |

This table illustrates the general scope and potential of copper-catalyzed asymmetric additions of Grignard reagents. Data is based on studies with similar alkyl magnesium bromides. nih.govamazonaws.com

Role in Polymerization Chemistry

The influence of 2-Ethylhexyl magnesium bromide in polymerization extends beyond its use in ligand synthesis. The 2-ethylhexyl group itself is a common branched alkyl side chain in various polymers, and its introduction can significantly impact the material's properties.

Initiation of Olefin Polymerization

2-Ethylhexyl magnesium bromide can be used to generate catalyst systems for olefin polymerization. scientificlabs.co.uksigmaaldrich.com More commonly, it is the ligands derived from this Grignard reagent, such as the aforementioned pyridyl amines, that are the active components in forming polymerization catalysts. uni-muenchen.descientificlabs.co.uksigmaaldrich.com These catalysts, often based on transition metals, can polymerize olefins like ethylene (B1197577) and propylene. The specific structure of the ligand, including the bulky 2-ethylhexyl group, plays a critical role in determining the catalyst's activity, stability, and the properties of the resulting polyolefin. While direct initiation of olefin polymerization by 2-Ethylhexyl magnesium bromide itself is less common, Grignard reagents, in general, are known to be components of some Ziegler-Natta catalyst systems. uc.edu

Influence on Polymer Architecture

The incorporation of branched side chains, such as the 2-ethylhexyl group, into a polymer backbone has a profound effect on its architecture and, consequently, its physical properties. The presence of such branches disrupts the regular packing of polymer chains, which can lead to a decrease in crystallinity and an increase in solubility. For instance, in the context of low-density polyethylene (B3416737) (LDPE), the formation of 2-ethylhexyl branches is a known possibility arising from backbiting mechanisms during free-radical polymerization. uni-konstanz.de The introduction of 2-ethylhexyl side chains onto conjugated polymers has also been shown to enhance their solubility and processability, which is crucial for their application in organic electronics. The bulky nature of the 2-ethylhexyl group can influence the polymer's morphology in the solid state, affecting charge transport and device performance.

Regioselective and Stereoselective Transformations

The ability to control the region and three-dimensional orientation of chemical reactions is a major goal in organic synthesis. 2-Ethylhexyl magnesium bromide, particularly as part of more complex reagent systems, has shown significant utility in achieving high levels of selectivity.

A notable application is in the regioselective bromine-magnesium exchange of polyhalogenated arenes and heterocycles. Research has demonstrated that a bimetallic reagent system, specifically sBu2Mg·2LiOR where R is 2-ethylhexyl, can efficiently and selectively perform a Br/Mg exchange. uni-muenchen.denih.gov This allows for the functionalization of a specific halogen position on a multi-halogenated aromatic or heterocyclic ring. The regioselectivity can be finely tuned by the addition of a Lewis donor additive like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA). uni-muenchen.denih.gov This method provides a powerful route to selectively synthesize polysubstituted aromatic compounds, which are important building blocks in pharmaceuticals and materials science.

Table 3: Regioselective Bromine-Magnesium Exchange of Dihaloarenes using a sBu₂Mg·2LiOR (R = 2-ethylhexyl) System

| Substrate | Conditions | Major Product Position of Mg Insertion | Subsequent Reaction with Electrophile (Example) | Yield |

| 2,4-Dibromoanisole | Toluene (B28343), RT | C2 | Allylation | High |

| 2,5-Dibromopyridine | Toluene, RT | C2 | Deuteration | High |

| 2,5-Dibromopyridine | Toluene, RT, with PMDTA | C5 | Allylation | High |

| 3,5-Dibromopyridine | Toluene, RT | C3 | Reaction with Ketone | Good |

Data is based on findings from studies on bimetallic magnesium reagents containing the 2-ethylhexyl alkoxide ligand. uni-muenchen.denih.govresearchgate.net

While direct applications of 2-Ethylhexyl magnesium bromide in stereoselective transformations are not as prominently reported as its role in regioselectivity, its use in the synthesis of chiral ligands for asymmetric catalysis, as discussed in section 4.3.2, is a key indirect contribution to this field. The steric bulk of the 2-ethylhexyl group can play a crucial role in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Diastereoselectivity in Conjugate Additions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org When the substrate is chiral, the addition can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another. nih.gov This stereochemical outcome is typically governed by the steric hindrance of the chiral auxiliary or existing stereocenters on the Michael acceptor, which directs the incoming nucleophile to the less hindered face of the double bond. nih.gov

While the principles of diastereoselective conjugate additions are well-established for a variety of Grignard reagents, specific and detailed research findings on the diastereoselectivity of 2-ethylhexylmagnesium bromide in such reactions are not extensively documented in publicly available literature. General methodologies often involve the use of chiral Michael acceptors, where the inherent chirality of the molecule dictates the stereochemical course of the addition. nih.gov For instance, chiral auxiliaries like pseudoephedrine have been successfully employed to achieve high diastereoselectivity in the conjugate addition of various nucleophiles to α,β-unsaturated amides. nih.gov However, dedicated studies detailing the diastereomeric ratios and yields specifically for the addition of 2-ethylhexylmagnesium bromide to such chiral systems are sparse.

Enantioselective Catalytic Applications

The development of catalytic enantioselective reactions represents a significant advancement in organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. rsc.org In this context, 2-ethylhexylmagnesium bromide has been utilized in copper(I)-catalyzed asymmetric additions to prochiral substrates.

A notable example is the copper(I)-catalyzed asymmetric 1,2-addition of 2-ethylhexylmagnesium bromide to an α-methyl α,β-unsaturated ketone. beilstein-journals.org In a study, the reaction was performed with a specific chiral ligand to afford the corresponding tertiary alcohol, (+)-(E)-5-Ethyl-2,3-dimethyl-1-phenylnon-1-en-3-ol, in a highly enantioselective manner. beilstein-journals.org The reaction proceeded with excellent selectivity, demonstrating the utility of this Grignard reagent in generating chiral centers with a high degree of control.

Detailed findings from this research are summarized in the table below:

| Reactant | Product | Catalyst System | Yield | Enantiomeric Ratio (e.r.) | Reference |

| α-Methyl α,β-unsaturated ketone | (+)-(E)-5-Ethyl-2,3-dimethyl-1-phenylnon-1-en-3-ol | Cu(I) with ent-L5 ligand | 95% | 94:6 | beilstein-journals.org |

This application underscores the potential of 2-ethylhexylmagnesium bromide in the asymmetric synthesis of complex chiral molecules, where the choice of both the Grignard reagent and the chiral catalyst system is crucial for achieving high enantioselectivity. beilstein-journals.org The steric bulk of the 2-ethylhexyl group can play a significant role in the stereochemical outcome of the reaction, influencing the approach of the nucleophile to the substrate-catalyst complex.

Characterization and Computational Studies of 2 Ethylhexyl Magnesium Bromide Systems

Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the influence of various parameters on the reaction's performance. mt.com For sensitive species like Grignard reagents, in situ spectroscopic methods are particularly powerful as they obviate the need for sampling, which can disturb the reaction and lead to unrepresentative results. mt.commt.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for tracking the progress of reactions involving Grignard reagents. It allows for the identification and quantification of reactants, products, and any observable intermediates in real-time. For instance, in catalyst transfer polycondensation reactions where Grignard monomers are used, in situ ³¹P NMR can be employed to observe the catalyst's resting state and its dependence on reaction components like magnesium salts. rsc.org

Studies on the polymerization of halogenated thiophene (B33073) monomers activated with Grignard reagents, including those formed using i-PrMgCl·LiCl, reveal how the catalyst's chemical environment changes throughout the reaction. rsc.org While direct in situ NMR studies focusing exclusively on 2-ethylhexylmagnesium bromide are not extensively documented in the reviewed literature, the principles derived from analogous systems are applicable. The technique provides crucial data for understanding polymerization kinetics and the influence of byproducts like magnesium halides on the catalytic cycle. rsc.org

Table 1: Application of In Situ NMR in Grignard-related Polymerization

| Spectroscopic Probe | Observation | Implication | Reference |

|---|---|---|---|

| ³¹P NMR | Changes in the chemical shift of the Ni-catalyst's phosphine (B1218219) ligands. | Identifies the catalyst's resting state (e.g., Ni(II)-dithienyl vs. Ni(II)-thienyl halide complex). | rsc.org |

This table is generated based on findings from studies on analogous Grignard systems.

In situ vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a real-time window into the molecular changes occurring during a reaction. jasco-global.com These techniques are instrumental in monitoring the concentration of key species and identifying transient intermediates, thereby shedding light on the reaction mechanism. mt.comacs.org

In Situ FTIR Spectroscopy: ReactIR™, a form of in situ FTIR, is widely used to monitor Grignard reactions. mt.commt.com By tracking the characteristic infrared bands of reactants and products, it is possible to follow the reaction's progress, determine its endpoint, and ensure safety by monitoring exothermic events. mt.comresearchgate.net For example, the consumption of an organic halide and the formation of the C-Mg bond of the Grignard reagent can be continuously measured. mt.com This method has been applied to various Grignard-mediated processes, such as additions to carbonyls and carboxylation reactions, providing data on reaction initiation, conversion rates, and byproduct formation. researchgate.netfigshare.comresearchgate.net

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for the real-time analysis of Grignard reactions, particularly because it is often insensitive to the moisture and CO₂ that can interfere with Grignard reagents. acs.orgmdpi.com It has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride, elucidating the mechanism and detecting product formation in real time. acs.org The technique can distinguish between different organometallic species and track their concentrations throughout the reaction, providing a clear picture of the mechanistic pathway. acs.orgbeilstein-journals.org

Table 2: Information Gained from In Situ Vibrational Spectroscopy of Grignard Reactions

| Technique | Information Provided | Examples | Reference |

|---|---|---|---|

| In Situ FTIR | Real-time concentration tracking of reactants, intermediates, and products. | Monitoring organic halide consumption and R-MgBr formation; endpoint determination. | mt.commt.comresearchgate.net |

| In Situ FTIR | Kinetic profiles and detection of exothermic events. | Ensuring process safety and optimization. | mt.comresearchgate.net |

| In Situ Raman | Mechanistic elucidation through real-time species monitoring. | Following transmetalation reactions and identifying organometallic intermediates. | acs.org |

This table is generated based on findings from studies on general Grignard reagents, which are applicable to 2-ethylhexylmagnesium bromide systems.

Computational Chemistry Applications

Computational chemistry provides profound insights into the structural, energetic, and dynamic aspects of chemical systems that are often difficult to probe experimentally. For Grignard reagents, these methods are crucial for understanding the complex solution-state behavior and reaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the mechanisms of reactions involving Grignard reagents. nih.govresearchgate.net DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates, and calculating activation energies for competing pathways.

Studies on the addition of Grignard reagents to carbonyl compounds have used DFT to reveal reaction paths involving dimeric Grignard species. nih.govresearchgate.net These calculations suggest that the reaction can proceed through a polar, four-centered transition state. nih.gov For reactions catalyzed by transition metals like iron, DFT has been instrumental in rationalizing complex catalytic cycles, such as the FeI/FeII/FeIII mechanism in cross-coupling reactions, and explaining enantioselectivity. nih.govacs.org DFT calculations on the halogen-magnesium exchange reaction have helped to understand the regioselectivity and the factors that stabilize the resulting Grignard reagent. acs.org While these studies often use model reagents like methylmagnesium chloride, the mechanistic principles uncovered are fundamental to Grignard chemistry in general. nih.govresearchgate.netnih.gov

Table 3: Representative DFT Findings on Grignard Reaction Mechanisms

| Studied Reaction | Key DFT Finding | Implication | Reference |

|---|---|---|---|

| Addition to Carbonyls | A pathway involving a dimeric Grignard reagent is energetically favorable. | Highlights the importance of aggregation in Grignard reactivity. | nih.govresearchgate.net |

| Iron-Catalyzed Cross-Coupling | Elucidation of an FeI/FeII/FeIII catalytic cycle. | Provides a detailed molecular-level understanding of the reaction pathway. | nih.gov |

| Halogen-Magnesium Exchange | Calculation of energies for exchange at different positions on polyhalogenated arenes. | Explains the observed regioselectivity of the exchange reaction. | acs.org |

This table summarizes findings from DFT studies on various Grignard systems.

The behavior of 2-ethylhexylmagnesium bromide in solution is dominated by the Schlenk equilibrium and the formation of various solvated aggregates. Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying these dynamic phenomena at the molecular level. acs.orgresearchgate.netnih.gov

AIMD simulations of methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (B95107) (THF) have provided a detailed picture of the Schlenk equilibrium. acs.orgnih.gov These simulations show that the reaction proceeds through the formation of chlorine-bridged dinuclear species. acs.orgresearchgate.net The solvent is not a passive medium but plays a crucial role; the dynamics of THF coordination and dissociation are key to the cleavage and formation of Mg-Cl and Mg-C bonds. acs.orgnih.gov The simulations reveal that multiple solvation states, with two to four THF molecules coordinating each magnesium atom, coexist at room temperature. acs.org Less stable, asymmetrically solvated dimers are identified as key intermediates that facilitate ligand exchange. nih.gov

Furthermore, simulations exploring the interaction of Grignard reagents with additives like lithium chloride (LiCl) show that LiCl can disaggregate the common cubane-like clusters of Grignard reagents, forming smaller, more soluble, and potentially more reactive mixed Mg:Li:Cl clusters. nih.govchemrxiv.orgchemrxiv.org These computational studies highlight the complexity of Grignard solutions and the critical role of both solvent and additives in modulating their structure and reactivity.

Table 4: Key Insights from Molecular Dynamics Simulations of Grignard Reagents

| Phenomenon | System Studied | Key Finding | Reference |

|---|---|---|---|

| Schlenk Equilibrium | CH₃MgCl in THF | Reaction occurs via chlorine-bridged dinuclear species; solvent dynamics are key to the mechanism. | acs.orgresearchgate.netnih.gov |

| Solvation Structure | CH₃MgCl, MgCl₂, Mg(CH₃)₂ in THF | Multiple solvation states with 2-4 THF molecules per Mg are in equilibrium. | acs.org |

This table is generated based on findings from MD simulations of model Grignard systems, the principles of which apply to 2-ethylhexylmagnesium bromide.

Green Chemistry and Sustainability Considerations in 2 Ethylhexyl Magnesium Bromide Synthesis and Use

Implementation of Renewable and Less Hazardous Solvents

The choice of solvent is a critical factor in the greenness of a chemical process, as solvents often constitute the largest mass fraction of a reaction mixture. rsc.org Traditionally, the synthesis of Grignard reagents, including 2-Ethylhexyl magnesium bromide, has relied on anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). numberanalytics.combeyondbenign.orgrsc.org While effective, these solvents present significant environmental, health, and safety concerns, including high flammability, potential for peroxide formation, and in some cases, derivation from petrochemical feedstocks. rsc.orgsigmaaldrich.com

Green chemistry principles encourage the replacement of such hazardous solvents with safer, more sustainable alternatives. sigmaaldrich.com For Grignard reactions, several greener solvents have been identified and evaluated.

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green alternative to THF. rsc.org A significant advantage of 2-MeTHF is that it can be derived from renewable resources like corncobs and bagasse. sigmaaldrich.comrsc.org Its properties offer several benefits over traditional solvents:

Reduced Hazard: It is less prone to forming explosive peroxides than THF. rsc.orgsigmaaldrich.com

Improved Process Efficiency: 2-MeTHF has a higher boiling point (80°C) than THF, which can allow for higher reaction temperatures and potentially shorter reaction times. sigmaaldrich.com

Easier Work-up: It has limited miscibility with water, which simplifies aqueous work-up and product extraction, reducing the volume of waste streams. rsc.orgsigmaaldrich.com

Performance: Systematic evaluations have shown that 2-MeTHF often provides equal or superior performance in Grignard reactions compared to diethyl ether and THF, notably in suppressing side reactions like Wurtz coupling. rsc.orgrsc.org

Cyclopentyl methyl ether (CPME) is another promising green solvent alternative. rsc.org Like 2-MeTHF, it is more resistant to peroxide formation and forms an azeotrope with water, which facilitates drying. rsc.orgsigmaaldrich.com While some studies have shown it to be less effective than 2-MeTHF for certain types of Grignard reactions, it remains a viable greener option in specific applications. rsc.org

The table below compares the physical properties of these greener solvents with the traditional solvent THF.

Table 1: Comparison of Solvents for Grignard Reagent Synthesis

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |

|---|---|---|---|

| Source | Petrochemical | Renewable (e.g., corncobs) | Petrochemical |

| Boiling Point | 66°C | 80°C | 106°C |

| Water Miscibility | Miscible | Limited (14g/100g) | Very Limited (1.1g/100g) |

| Peroxide Formation | High | Low | Very Low |

This table is generated based on data from multiple sources. rsc.orgsigmaaldrich.com

Process Intensification through Flow Chemistry

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is a prime example of this approach and offers significant sustainability benefits for the synthesis of 2-Ethylhexyl magnesium bromide. rsc.orgrsc.org

Grignard reactions are notoriously exothermic, and controlling the temperature in large batch reactors can be challenging, sometimes requiring cryogenic conditions. gordon.edu Flow chemistry overcomes this limitation through the use of microreactors or packed-bed columns, which have a much higher surface-area-to-volume ratio. vapourtec.com This allows for superior heat transfer, enabling reactions to be run safely at or near room temperature, which would be hazardous on a large batch scale. rsc.orggordon.edu

Key advantages of using flow chemistry for Grignard synthesis include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic events or the handling of unstable reagents. gordon.eduvapourtec.com The in-situ generation of the Grignard reagent, which is then immediately consumed in the next step, avoids the need to store large quantities of the highly reactive organometallic compound. vapourtec.com

Increased Yield and Purity: Precise control over reaction parameters like temperature, pressure, and residence time leads to better selectivity and higher yields, often exceeding 99% in optimized systems. rsc.orgrsc.org This reduces the formation of byproducts, such as those from Wurtz coupling, which can be a problem in batch synthesis. researchgate.net

Reduced Waste and Cost: Higher yields and fewer byproducts mean less waste is generated. rsc.org The efficiency of flow processes can lead to significant reductions in raw material costs, solvent usage, and production time. rsc.orgrsc.org One study comparing batch and flow synthesis for a Grignard reaction noted a 35% reduction in raw material cost and a 64% reduction in solid waste emissions for the flow process. rsc.org

The following table summarizes the dramatic improvements that can be achieved by switching from batch to continuous flow processing for Grignard reactions.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Grignard Reaction

| Parameter | Traditional Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | >120% |

| Solid Waste Emission | High | Reduced by 64% | Significant Reduction |

| Production Period | Long | Reduced by 86% | Significant Reduction |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | 122% Increase |

| Environmental (E)-Factor | 26.59 kg/kg | 1.97 kg/kg | 92.6% Reduction |

This table is based on research findings from a study on the production of 9-aryl-fluoren-9-ols via a Grignard reaction. rsc.orgbohrium.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the starting materials is incorporated into the final desired product. numberanalytics.com Grignard reactions are generally considered to have good atom economy, as the primary byproduct is a magnesium salt (e.g., MgBrCl), which is relatively benign. numberanalytics.comacs.org However, there are still several strategies to further improve atom economy and minimize waste in the synthesis and use of 2-Ethylhexyl magnesium bromide.

Catalyst Selection: Certain Grignard coupling reactions require a catalyst. The choice of catalyst can have significant environmental implications. For example, some processes use copper salts as catalysts, which are toxic to aquatic life and create hazardous waste streams that require costly treatment. arxada.com Research has focused on developing catalyst-free processes or replacing toxic metals with more benign alternatives. For instance, using carboxylic anhydrides instead of acyl chlorides in acylation reactions can eliminate the need for a copper catalyst, leading to a much cleaner process with higher atom economy and extremely low waste. arxada.com

Reaction Pathway Optimization: The choice of synthetic route can dramatically affect atom economy. A route that appears simpler may generate a large amount of low-value byproducts. For example, a reaction using a p-toluenesulfonate leaving group might give a good yield of the desired product but has a low atom economy (e.g., 32%) due to the large mass of the p-toluenesulfonate-based byproduct. acs.org An alternative route using a halide and a Li2CuCl4 catalyst can achieve a much better atom economy (e.g., 57%) with a more benign byproduct (MgBrCl). acs.org

Mechanochemistry: An innovative approach to waste minimization is the use of mechanochemistry, such as ball-milling. hokudai.ac.jp This technique involves grinding the reactants together, often with a minimal amount of solvent. Researchers have successfully produced Grignard reagents by milling magnesium metal and an organohalide with only about one-tenth of the solvent used in conventional methods. hokudai.ac.jp This drastic reduction in solvent use not only significantly cuts down on hazardous waste but can also overcome solubility issues and make the process less sensitive to ambient moisture and oxygen, simplifying the procedure and reducing costs. hokudai.ac.jp

By focusing on these green chemistry principles, the synthesis of 2-Ethylhexyl magnesium bromide can be made significantly more sustainable, safer, and more efficient.

Q & A

Q. What are the standard protocols for synthesizing 2-ethylhexyl magnesium bromide in Grignard reactions?

- Methodological Answer : 2-Ethylhexyl magnesium bromide is typically synthesized via Grignard reagent formation. A common protocol involves reacting 2-ethylhexyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions (N₂ or Ar). For example, a solution of 2-ethylhexyl bromide in THF is slowly added to activated magnesium turnings at 0°C, followed by refluxing until the reaction completes (monitored by TLC or gas evolution). The resulting Grignard reagent is used in situ for subsequent reactions .

Q. How can researchers characterize the purity and structure of 2-ethylhexyl magnesium bromide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) confirm the structure by identifying alkyl group signals (e.g., δ 0.8–1.6 ppm for ethylhexyl chain protons).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can detect molecular ion peaks (e.g., [MgBr(C₈H₁₇)]⁺).

- Titration : Quantitative analysis using iodine titration or hydrolysis followed by acid-base titration determines active Mg content .

Q. What safety precautions are critical when handling 2-ethylhexyl magnesium bromide?

- Methodological Answer :

- Moisture Control : Conduct reactions under anhydrous conditions using Schlenk lines or gloveboxes to prevent violent hydrolysis.

- Inert Atmosphere : Use N₂/Ar to avoid oxidation.

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, gloves, and goggles.

- Quenching : Neutralize residual reagent with dry ice or isopropanol before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in alkylation using 2-ethylhexyl magnesium bromide?

- Methodological Answer :

- Mole Ratio Optimization : Excess 2-ethylhexyl bromide (1.2–1.5 equiv.) improves yield while avoiding over-alkylation. For example, a 0.1:0.11:0.11 ratio (Na:diethyl malonate:2-ethylhexyl bromide) minimizes di-alkylated by-products .

- Temperature Control : Reactions at 80°C enhance efficiency for sluggish substrates (e.g., sodium 1-amino-1-(2-pyridyl)imine oxide) .

- Catalyst Selection : Nickel catalysts (e.g., Ni(dppp)Cl₂) improve regioselectivity in cross-coupling reactions .

Q. What analytical methods enable real-time monitoring of reactions involving 2-ethylhexyl magnesium bromide?

- Methodological Answer :

- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : Detects intermediates and products in O-alkylation reactions with ≤1.5% deviation .

- Thin-Layer Chromatography (TLC) : Tracks reaction progress using pentane/ethyl acetate (8:2) as eluent .

- In Situ IR Spectroscopy : Monitors Grignard reagent formation via C-Br bond disappearance at ~550 cm⁻¹ .

Q. How does the branched structure of 2-ethylhexyl magnesium bromide influence reactivity compared to straight-chain analogs?

- Methodological Answer :

- Steric Effects : The ethylhexyl group’s branching reduces nucleophilicity, slowing reactions like O-alkylation. Straight-chain analogs (e.g., hexyl MgBr) react faster due to lower steric hindrance .

- Solubility : Branched chains improve solubility in nonpolar solvents (e.g., THF), aiding homogeneous reactions.

- By-Product Formation : Branched reagents are less prone to β-hydride elimination, reducing alkene by-products in cross-couplings .

Q. How can researchers address low reactivity of 2-ethylhexyl bromide in nucleophilic substitutions?

- Methodological Answer :

- Temperature Elevation : Increasing reaction temperature to 80°C enhances reaction rates (e.g., from <1% to >10% yield in O-alkylation) .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to improve interfacial reactivity in biphasic systems.

- Microwave Assistance : Microwave irradiation reduces reaction time by 50–70% in SN² reactions .

Key Challenges and Solutions

- Low Reactivity : Use elevated temperatures and polar aprotic solvents (e.g., DMF) .

- By-Product Formation : Optimize stoichiometry and employ scavengers (e.g., molecular sieves) .

- Moisture Sensitivity : Rigorous drying of glassware and solvents (<10 ppm H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.